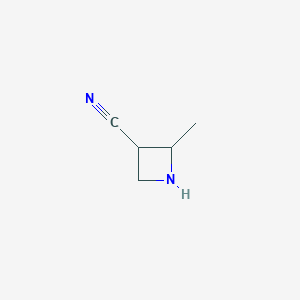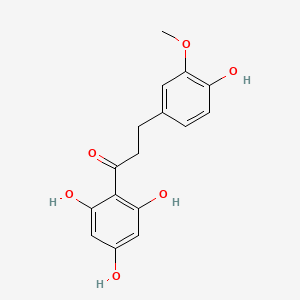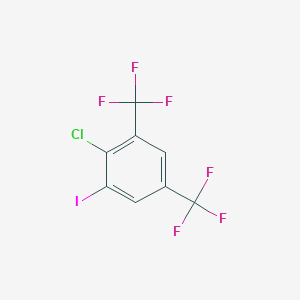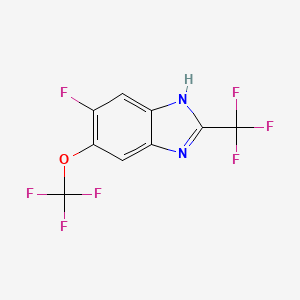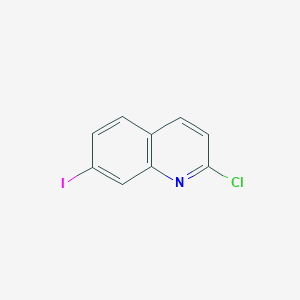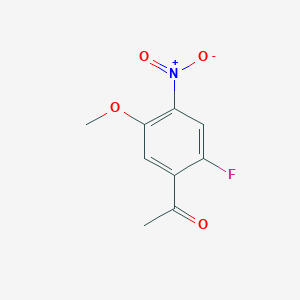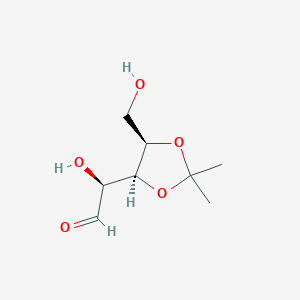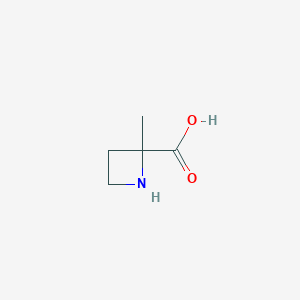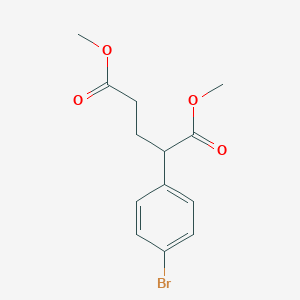
Dimethyl 2-(4-bromophenyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(4-bromophenyl)pentanedioate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of pentanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a bromophenyl group is attached to the second carbon atom of the pentanedioic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-bromophenyl)pentanedioate can be achieved through several methods. One common approach involves the esterification of 2-(4-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-bromophenyl is coupled with a suitable ester precursor under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, increasing efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(4-bromophenyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(4-bromophenyl)pentanedioic acid or 2-(4-bromophenyl)pentanone.
Reduction: Products include dimethyl 2-(4-bromophenyl)pentanediol.
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenyl)pentanedioate when using sodium methoxide.
Aplicaciones Científicas De Investigación
Dimethyl 2-(4-bromophenyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industry: It is used in the production of polymers and resins, where its ester groups can undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(4-bromophenyl)pentanedioate depends on its specific application In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various metabolic pathways
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2-(4-fluorophenyl)pentanedioate: Similar structure but with a fluorine atom instead of bromine.
Dimethyl 2-(4-methylphenyl)pentanedioate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Dimethyl 2-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. This allows for greater versatility in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C13H15BrO4 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
dimethyl 2-(4-bromophenyl)pentanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-17-12(15)8-7-11(13(16)18-2)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Clave InChI |
XDMBHVUOWGQQJW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(C1=CC=C(C=C1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


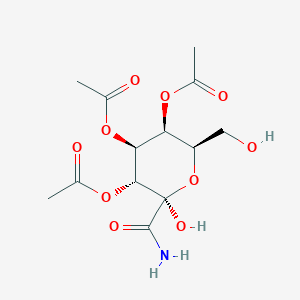
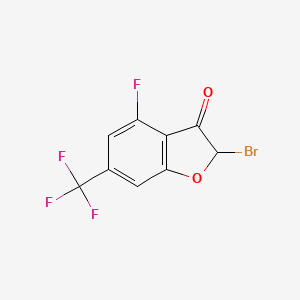
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)

